Trimethyl(propyl)silane Trimethyl(propyl)silane
Brand Name: Vulcanchem
CAS No.: 3510-70-1
VCID: VC3874909
InChI: InChI=1S/C6H16Si/c1-5-6-7(2,3)4/h5-6H2,1-4H3
SMILES: CCC[Si](C)(C)C
Molecular Formula: C6H16Si
Molecular Weight: 116.28 g/mol

Trimethyl(propyl)silane

CAS No.: 3510-70-1

Cat. No.: VC3874909

Molecular Formula: C6H16Si

Molecular Weight: 116.28 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl(propyl)silane - 3510-70-1

Specification

CAS No. 3510-70-1
Molecular Formula C6H16Si
Molecular Weight 116.28 g/mol
IUPAC Name trimethyl(propyl)silane
Standard InChI InChI=1S/C6H16Si/c1-5-6-7(2,3)4/h5-6H2,1-4H3
Standard InChI Key WNWMJFBAIXMNOF-UHFFFAOYSA-N
SMILES CCC[Si](C)(C)C
Canonical SMILES CCC[Si](C)(C)C
Boiling Point 89.0 °C

Introduction

Molecular Structure and Key Characteristics

Trimethyl(propyl)silane (C₆H₁₆Si) features a tetrahedral silicon center bonded to three methyl groups (-CH₃) and a propyl chain (-CH₂CH₂CH₃). This structure enables dual functionality: the methyl groups provide steric hindrance and hydrophobicity, while the propyl chain enhances flexibility and organic compatibility . The compound’s molecular weight is 116.28 g/mol, with a density of 0.79 g/cm³ at 25°C . It exhibits high solubility in nonpolar organic solvents like toluene and hexane, facilitating its integration into polymer matrices and surface treatments .

Key Physical Properties

PropertyValue/Description
Boiling Point142–144°C (at 760 mmHg)
Refractive Index1.412–1.415
Flash Point28°C (closed cup)
SolubilityMiscible with hydrocarbons, ethers

The compound’s thermal stability (up to 300°C) and resistance to hydrolysis make it suitable for high-temperature applications . Its low surface tension (18–20 mN/m) further enhances its efficacy as a surface modifier .

Synthesis and Industrial Production

Trimethyl(propyl)silane is synthesized via hydrolysis and condensation of alkoxysilane precursors. A representative method involves reacting propyltrichlorosilane with methanol under controlled conditions :

Cl3SiCH2CH2CH3+3CH3OH(CH3O)3SiCH2CH2CH3+3HCl\text{Cl}_3\text{SiCH}_2\text{CH}_2\text{CH}_3 + 3\text{CH}_3\text{OH} \rightarrow (\text{CH}_3\text{O})_3\text{SiCH}_2\text{CH}_2\text{CH}_3 + 3\text{HCl}

The reaction proceeds in an inert atmosphere to prevent oxidation, with triethylamine often added to neutralize HCl byproducts . Post-synthesis purification via vacuum distillation ensures ≥98% purity, critical for electronics-grade applications .

Recent patents highlight innovations in silane synthesis, such as σ-rearrangement reactions using methyl trichlorosilane, which achieve yields exceeding 95% . For instance, reacting [3-(trimethoxy silane)propyl] methyl carbamate with methyl trichlorosilane at 95–100°C produces high-purity derivatives . These methods prioritize scalability and safety, minimizing side reactions like isocyanate formation .

Comparative Analysis of Related Silanes

Compound (CAS)Key ApplicationsDifferentiating Properties
3-(Trimethoxysilyl)propyl methacrylate (2530-85-0)UV-curable coatingsDual reactivity (silane + acrylate)
Dimethyl(pentafluorophenyl)(3-(pentafluorophenyl)propyl)silane (21684-96-8)Fluoropolymer compositesEnhanced chemical inertness
Tert-butyl(dimethyl)[[(2r)-2-methyl-3-(phenylsulfonyl)propyl]oxy]silane (220018-34-8)High-stress compositesSulfone group improves thermal stability

Future Directions and Research Opportunities

Emerging applications in energy storage (e.g., lithium-ion battery binders) and biomedical engineering (e.g., bioadhesives) are under investigation . Advances in atom-efficient synthesis, such as photochemical silane functionalization, promise to reduce waste and energy consumption . Additionally, lifecycle assessments are needed to evaluate environmental persistence and recycling feasibility.

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